2-(Cyclobutylmethyl)pyrrolidine;hydrochloride
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Overview
Description
“2-(Cyclobutylmethyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2416236-84-3 . It is a powder with a molecular weight of 175.7 .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-(cyclobutylmethyl)pyrrolidine hydrochloride . The InChI Code is 1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.7 .Scientific Research Applications
Stereoselective Synthesis and Applications
Pyrrolidines are synthesized through various chemical reactions, including stereoselective processes that yield compounds with specific configurations. For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been used for the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, with potential applications in organic synthesis and pharmaceuticals (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Luminescent Properties and Catalytic Applications
Cyclometalated complexes based on pyridine and pyrrolidine derivatives exhibit luminescent properties and have been applied in catalytic reactions, highlighting their potential in materials science and organic synthesis (Xu et al., 2014).
Polar [3+2] Cycloaddition for Pyrrolidines Synthesis
Polar [3+2] cycloaddition reactions involving pyrrolidine derivatives demonstrate their significance in synthesizing biologically active heterocycles, which can be applied in medicine and industry as dyes or agrochemicals (Żmigrodzka et al., 2022).
Applications in Metal Chemistry
Pyrrolidine derivatives have also found applications in metal chemistry, forming complexes with lanthanides and transition metals, which display unique magnetic and optical properties. These complexes have potential uses in molecular magnetism and photoluminescence (Alexandropoulos et al., 2011).
Catalysis and Organic Transformations
Moreover, pyrrolidine compounds have been explored as catalysts for various organic transformations, including acylation reactions and Michael addition, underscoring their versatility in facilitating efficient chemical processes (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(cyclobutylmethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDMZDVCJODBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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